beta,2-Dihydroxybenzenepropanoic Acid
Description
Overview of Phenylpropanoic Acids in Biological Systems
Phenylpropanoic acids are organic compounds containing a benzene (B151609) ring attached to a propanoic acid group. hmdb.ca This structural motif is the foundation for a wide array of natural products known as phenylpropanoids, which are synthesized by plants and microorganisms. hmdb.ca These compounds are integral to the growth, development, and defense mechanisms of living organisms. hmdb.ca
In biological systems, phenylpropanoic acids and their derivatives exhibit a multitude of functions. They are recognized for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. As metabolites, they are found in various human and animal tissues and fluids, often resulting from the microbial breakdown of dietary polyphenols, such as flavonoids, in the colon. nih.govsigmaaldrich.com For instance, 3-(3-Hydroxyphenyl)propionic acid is a known microbial metabolite of flavonoids that can influence vascular function. medchemexpress.comresearchgate.net Similarly, 3-(2-hydroxyphenyl)propanoic acid has been identified as a metabolite in humans, bacteria, and fungi, originating from xenobiotic compounds. ebi.ac.uk
Nomenclature and Isomeric Diversity within Dihydroxybenzenepropanoic Acids
The core structure of a dihydroxybenzenepropanoic acid consists of a C6-C3 skeleton: a phenyl group bonded to a three-carbon carboxylic acid. The nomenclature specifies the locations of the two hydroxyl groups on the benzene ring. This leads to significant isomeric diversity, as the hydroxyl groups can be positioned at various locations relative to each other and to the propanoic acid side chain.
The primary isomers are named based on the numbering of the carbon atoms on the benzene ring where the hydroxyl groups are attached. The carbon atom bearing the propanoic acid side chain is designated as position 1. This results in several common positional isomers, each with unique chemical properties and biological roles. For example, 3-(3,4-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a well-studied metabolite of caffeic acid with notable antioxidant activity. nih.gov Another isomer, 3-(2,3-dihydroxyphenyl)propanoic acid, has been identified as a microbial metabolite of quinoline. nih.gov
| Positional Isomer | IUPAC Name | Common Name / Synonyms | PubChem CID |
|---|---|---|---|
| 2,3-dihydroxy | 3-(2,3-dihydroxyphenyl)propanoic acid | 2,3-DHPPA | 20 |
| 2,4-dihydroxy | 3-(2,4-dihydroxyphenyl)propanoic acid | beta-Resorcylic acid derivative | 96384 |
| 2,5-dihydroxy | 3-(2,5-dihydroxyphenyl)propanoic acid | 2,5-Dihydroxyhydrocinnamic acid | 20569239 |
| 3,4-dihydroxy | 3-(3,4-dihydroxyphenyl)propanoic acid | Dihydrocaffeic acid; Hydrocaffeic acid | 348154 |
| 3,5-dihydroxy | 3-(3,5-dihydroxyphenyl)propanoic acid | 3,5-DHPPA | 10905592 |
The compound β,2-Dihydroxybenzenepropanoic Acid represents a different form of isomerism compared to the compounds listed above. In this nomenclature, the '2' indicates a hydroxyl group at the second position of the benzene ring, while 'β' (beta) specifies a hydroxyl group on the beta-carbon of the propanoic acid side chain. The beta-carbon is the carbon atom second from the carboxyl group.
Therefore, the systematic IUPAC name for β,2-Dihydroxybenzenepropanoic Acid is 3-hydroxy-3-(2-hydroxyphenyl)propanoic acid . This structure is distinct from isomers where both hydroxyl groups are attached to the aromatic ring. While research and documentation are abundant for the ring-dihydroxylated isomers, specific scientific literature focusing on 3-hydroxy-3-(2-hydroxyphenyl)propanoic acid is less common. Synthetic methods for related β-hydroxy-β-arylalkanoic acids, such as the Reformatsky reaction, have been described, indicating pathways to potentially produce this class of compounds in a laboratory setting. researchgate.net
| Isomer Type | Example Compound | Hydroxyl Group Positions |
|---|---|---|
| Ring-Dihydroxylated | 3-(2,3-dihydroxyphenyl)propanoic acid | Both hydroxyl groups are on the benzene ring (positions 2 and 3). |
| β,2-Dihydroxylated | 3-hydroxy-3-(2-hydroxyphenyl)propanoic acid | One hydroxyl group is on the benzene ring (position 2); one is on the beta-carbon of the propanoic acid side chain. |
Historical Context of Research on Dihydroxylated Benzenepropanoic Acid Metabolites
Research into dihydroxylated benzenepropanoic acids has historically been linked to the study of metabolism, particularly the breakdown of complex natural products by gut microbiota. Early investigations identified these compounds as metabolites of dietary polyphenols, such as flavan-3-ols, which are abundant in fruits, vegetables, and beverages like tea and wine. nih.gov These complex polyphenols are poorly absorbed in the small intestine and travel to the colon, where they are transformed by microorganisms into simpler, more readily absorbable phenolic acids. nih.govsigmaaldrich.com
Studies have demonstrated that compounds like 3,4-dihydroxyphenylpropionic acid (dihydrocaffeic acid) and 3,4-dihydroxyphenylacetic acid are major microbial metabolites. nih.gov Research has focused on the biological activities of these metabolites, revealing, for example, that dihydroxylated phenolic acids possess significant anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines. nih.govsigmaaldrich.comsigmaaldrich.com More specific research has identified 3-(2,4-Dihydroxyphenyl)propanoic acid as a potent inhibitor of the enzyme tyrosinase. echemi.com This historical progression from identification as metabolites to investigation of specific bioactivities highlights the evolving understanding of the crucial role these microbial-derived compounds play in mediating the health effects of a polyphenol-rich diet.
Structure
2D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
NPHUVMKODADFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)O |
Origin of Product |
United States |
Biological Activities and Functional Roles in Model Systems
Antioxidant and Redox Modulation Effects (e.g., Reactive Oxygen Species reduction)
The primary mechanism by which phenolic compounds exert antioxidant effects is through their ability to donate a hydrogen atom from a hydroxyl group (-OH) to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring, which makes the parent molecule an effective radical scavenger.
The presence of two hydroxyl groups on the benzene (B151609) ring of beta,2-Dihydroxybenzenepropanoic Acid would theoretically enhance its antioxidant capacity compared to a monohydroxy equivalent. The position of these groups is critical. For instance, in dihydroxybenzoic acids, hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) positions lead to high antioxidant activity. nih.gov These compounds can effectively reduce reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. nih.govresearchgate.net
The antioxidant power of related phenolic acids has been quantified using various assays, as shown in the table below. These assays measure the ability of a compound to reduce specific radicals or metal ions.
| Assay | Principle | Example Finding for a Dihydroxybenzoic Acid (DHB) |
|---|---|---|
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | 2,3-dihydroxybenzoic acid was found to have the strongest activity in reducing Fe³⁺ ions among several tested phenolic acids. nih.gov |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the ability to scavenge the ABTS radical cation (ABTS•+). | At a concentration of 50 μM, 2,3-DHB and 2,5-DHB showed high antiradical activity, with inhibition percentages of 86.40% and 80.11%, respectively. nih.gov |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability to scavenge the stable DPPH free radical. | The DPPH radical scavenging capability serves as an effective indicator of a material's antioxidant activity. nih.gov |
Modulation of Cellular Processes
There is no direct evidence concerning the effect of this compound on bone resorption. However, cellular processes in bone are known to be influenced by oxidative stress. Osteoclasts, the cells responsible for bone resorption, can be modulated by compounds with antioxidant properties. Furthermore, research on propionic acid, which shares the three-carbon backbone of the subject molecule, has shown that it can beneficially modify bone biomarkers. nih.gov Supplementation with propionic acid in human subjects led to a significant decrease in serum levels of β-CrossLaps, a marker for bone resorption. nih.gov This suggests that molecules with a propanoic acid structure could potentially influence bone metabolism, although the mechanism for a phenolic derivative would likely differ and require specific investigation.
The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. nih.govnih.gov A significant area of research involves identifying molecules that can inhibit this process. researchgate.net While no studies have specifically tested this compound, various other polyphenolic compounds have been shown to interfere with Aβ aggregation.
The proposed mechanisms for this inhibition include:
Direct Binding: Phenolic compounds can bind to Aβ monomers, preventing them from adopting the β-sheet conformation necessary for aggregation.
Stabilization of Non-Toxic Forms: They may stabilize Aβ in its soluble, non-toxic state.
Interference with Oligomerization: The aromatic rings of polyphenols can interact with the Aβ peptide through hydrophobic and π-π stacking interactions, disrupting the self-assembly process.
Given its polyphenolic structure, it is plausible that this compound could exhibit anti-aggregation properties, but this remains a hypothesis pending experimental confirmation.
Cell membranes are rich in lipids, which are highly susceptible to damage from reactive oxygen species through a process called lipid peroxidation. This process can compromise membrane fluidity and integrity, leading to cellular dysfunction and, in the case of red blood cells, hemolysis (rupture). nih.gov
Cells possess a sophisticated enzymatic defense system to manage reactive oxygen species. Key enzymes in this system include Superoxide Dismutase (SOD) and Catalase (CAT). mdpi.com SOD catalyzes the dismutation of the highly reactive superoxide anion into oxygen and hydrogen peroxide (H₂O₂). nih.gov Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing it from forming the more dangerous hydroxyl radical. mdpi.comsciensage.info
A phenolic antioxidant could interact with this system in several ways:
Substrate Reduction: By directly scavenging superoxide radicals, the compound would reduce the amount of substrate available for SOD.
Synergistic Action: By directly reducing hydrogen peroxide, it would complement the activity of catalase.
Enzyme Modulation: Some phenolic compounds have been shown to upregulate the expression of antioxidant enzymes, thereby bolstering the cell's endogenous defense capacity.
The potential interactions are summarized in the table below.
| Enzyme | Function | Potential Interaction with a Phenolic Antioxidant |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide (O₂•−) to hydrogen peroxide (H₂O₂). nih.gov | May reduce substrate load by directly scavenging O₂•−; potential for modulating SOD gene expression. |
| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) to water and oxygen. mdpi.com | May reduce substrate load by directly reducing H₂O₂; potential for modulating CAT gene expression. |
Neurobiological Implications in Animal Models (e.g., accumulation in brain, links to m-tyrosine in experimental animals)
For any compound to exert a direct effect on the central nervous system, it must be able to cross the blood-brain barrier (BBB). The ability of phenolic acids to do so depends on their specific chemical properties, such as lipophilicity and molecular size. There is no available data on the brain accumulation of this compound in animal models.
m-Tyrosine is an isomer of the amino acid tyrosine and is formed when hydroxyl radicals attack phenylalanine. It is often used as a biomarker for in vivo hydroxyl radical production and protein damage due to oxidative stress. In experimental animal models, a potent antioxidant that can access the brain and reduce the burden of hydroxyl radicals would be expected to decrease the levels of m-tyrosine. While this provides a theoretical link between the antioxidant potential of this compound and a measurable neurobiological outcome, it is purely speculative and would require rigorous testing in animal models.
Interactions with Microbial Ecosystems and Host Physiology
Scientific research into the specific interactions of this compound with microbial ecosystems and its subsequent effects on host physiology is limited. While this compound is structurally related to other hydroxyphenylpropanoic acids that are known metabolites of dietary polyphenols produced by gut microbiota, detailed studies focusing exclusively on this compound are not extensively available in the current scientific literature.
General research indicates that the gut microbiome plays a crucial role in metabolizing complex dietary compounds, such as flavonoids and other polyphenols, into simpler phenolic acids. This biotransformation can significantly influence the bioavailability and biological activity of the parent compounds. These resulting metabolites can interact with the host's physiological systems, contributing to various health effects.
For instance, related compounds such as 3-(3-hydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid have been identified as microbial metabolites of quercetin (B1663063) and procyanidins. Studies on these related molecules have demonstrated their potential to modulate host responses, including effects on lipid metabolism and inflammatory pathways. However, it is crucial to note that slight variations in chemical structure, such as the position of hydroxyl groups, can lead to significant differences in biological activity. Therefore, findings related to other hydroxyphenylpropanoic acid isomers cannot be directly extrapolated to this compound.
Further investigation is required to elucidate the specific pathways of formation of this compound by gut bacteria, to identify the microbial species involved, and to understand its precise impact on the composition and function of the gut microbiome. Moreover, dedicated studies are needed to determine its absorption, distribution, metabolism, and excretion within a host system, and to uncover its specific functional roles and mechanisms of action on host physiology. Without such specific research, a detailed and scientifically accurate account of its interactions with microbial ecosystems and host physiology cannot be provided.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Separation
Chromatography is a fundamental step in the analysis of beta,2-Dihydroxybenzenepropanoic Acid, enabling its separation from interfering components within a sample. The choice between gas and liquid chromatography depends on the analyte's properties and the research objectives.
Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. mdpi.com However, due to the high polarity and low volatility of this compound, which contains both carboxylic acid and phenolic hydroxyl groups, direct GC analysis is challenging. colostate.eduresearchgate.net These functional groups can lead to poor peak shape, broad nonsymmetrical peaks, and low detection limits. colostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a less polar and more volatile form suitable for GC analysis. researchgate.netresearchgate.net
Common derivatization strategies include:
Silylation: This is the most prevalent method, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comsigmaaldrich.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. researchgate.netsigmaaldrich.comresearchgate.net
Alkylation: This process, particularly esterification, converts the carboxylic acid group into an ester (e.g., a methyl ester), which is more volatile. colostate.edugcms.cz
Once derivatized, the compound can be effectively analyzed by GC, typically using nonpolar silicone stationary phases like SPB™-1 or SPB-5, which are inert and stable for TMS derivatives. gcms.cz
Liquid chromatography (LC), particularly its high-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. UPLC systems use columns with smaller particle sizes, providing superior separation efficiency, higher resolution, and faster analysis times compared to traditional HPLC. nih.govmdpi.com
Different LC approaches can be employed:
Reversed-Phase Chromatography: This is the most common mode, typically using a C18 stationary phase, for separating phenolic compounds. researchgate.net
Mixed-Mode Chromatography: For separating isomers of dihydroxy-substituted aromatic acids, which often have very similar hydrophobic properties, mixed-mode columns can provide enhanced selectivity by utilizing multiple retention mechanisms. sielc.com
Hydrogen-Bonding Chromatography: Specialized columns, such as SHARC 1, can separate isomers based on the accessibility of their hydroxyl and carboxylic acid groups for hydrogen bonding interactions. sielc.com
The versatility of LC allows for its coupling with various detectors, most notably mass spectrometry, for comprehensive analysis. nih.govnih.govnih.gov
Spectrometric Detection and Identification
Spectrometric techniques, especially mass spectrometry, are indispensable for the definitive identification and quantification of this compound following chromatographic separation.
Mass spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. thepharmajournal.comnih.gov After derivatization, GC-MS analysis provides characteristic mass spectra that serve as a fingerprint for the compound. For example, experimental GC-MS data for the related isomer 3-(2,4-dihydroxyphenyl)propanoic acid shows distinct fragmentation patterns that can be used for its identification. nih.gov
Table 1: Experimental GC-MS Data for 3-(2,4-Dihydroxyphenyl)propanoic acid
| Parameter | Value |
|---|---|
| MS Type | GC-MS |
| Instrument Type | GC-MS |
| Top 5 Peaks (m/z) | 267.0, 268.0, 133.0, 398.0, 265.0 |
| Relative Abundance | 1.00, 0.22, 0.17, 0.16, 0.14 |
Source: PubChem, MoNA ID HMDB0126386_c_ms_1680 nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The direct coupling of LC with MS is a cornerstone of modern analytical chemistry for non-volatile compounds. mdpi.commemphis.edu It allows for the analysis of this compound in its native form, providing both retention time and mass spectral data for high-confidence identification. hmdb.ca
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. researchgate.netnih.gov When coupled with UPLC (UPLC-Q-TOF-MS), it is a powerful tool for the unambiguous identification and characterization of phenolic compounds in complex samples. nih.govmdpi.commemphis.edu
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI): DESI-MSI is an ambient ionization technique that allows for the spatial mapping of molecules directly from the surface of a sample, such as a biological tissue section, without requiring chemical treatment or extraction. researchgate.net This imaging method can visualize the distribution of metabolites, including phenolic acids, within tissues, providing valuable insights into their physiological roles and localization. researchgate.netnih.gov
For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. nih.gov This technique involves the addition of a known quantity of a stable, isotopically-labeled version of this compound to the sample as an internal standard. nih.govresearchgate.net
The labeled standard is chemically identical to the analyte and co-elutes during chromatography. By measuring the ratio of the signal from the natural analyte to the isotopically labeled standard using MS, highly accurate quantification can be achieved. nih.gov This method effectively compensates for any analyte loss during sample preparation and corrects for matrix-induced signal suppression or enhancement, making it a definitive method for absolute quantification. nih.govresearchgate.net
Sample Preparation and Derivatization Strategies for Analytical Purposes (e.g., methylation)
Proper sample preparation is critical to ensure the reliability and accuracy of any analytical method. The goal is to extract the analyte from its matrix, remove interferences, and prepare it in a form suitable for analysis.
Sample Preparation: The initial step typically involves solvent extraction. For phenolic acids in plant materials, mixtures of ethanol, methanol, or acetone (B3395972) with water are commonly used. nih.gov To isolate free phenolic acids, the extract can be acidified and then extracted with a solvent like diethyl ether. nih.gov Subsequent cleanup and concentration are often performed using Solid-Phase Extraction (SPE), which effectively removes interfering substances. nih.govnih.gov
Derivatization Strategies: As discussed for GC analysis, derivatization is essential for modifying the analyte's properties. researchgate.net
Silylation: This is a robust method for derivatizing both the carboxylic acid and the phenolic hydroxyl groups, significantly increasing volatility. sigmaaldrich.comresearchgate.net
Methylation: This is another form of alkylation where the acidic proton of the carboxylic acid and/or the phenolic hydroxyl groups are replaced by a methyl group. colostate.edu Reagents like dimethyl carbonate (DMC) are increasingly used as a greener alternative to traditional, more hazardous methylating agents like dimethyl sulfate. researchgate.netacs.org Methylation of phenolic compounds is an important reaction that can be catalyzed by either acids or bases. researchgate.netconicet.gov.ar
These preparatory steps are crucial for transforming this compound into a state that is optimal for the chosen chromatographic and spectrometric analysis, ensuring high-quality data.
Future Directions in Research on β,2 Dihydroxybenzenepropanoic Acid
Elucidation of Complete Metabolic Networks and Associated Enzymatic Machinery
A primary focus for future research will be the comprehensive mapping of the metabolic pathways involving β,2-Dihydroxybenzenepropanoic Acid. While it is known to be a microbial metabolite, the precise enzymatic reactions that lead to its formation and subsequent degradation are not fully understood. Future investigations should aim to identify the specific enzymes and the genetic machinery encoding them in various microorganisms.
Key research questions in this area include:
Identification of Biosynthetic Pathways: What are the precursor molecules and the sequence of enzymatic reactions that lead to the synthesis of β,2-Dihydroxybenzenepropanoic Acid in different microbial species?
Catabolic Pathways: How is β,2-Dihydroxybenzenepropanoic Acid broken down in the environment? Research into the biodegradation of aromatic compounds suggests that pathways involving dioxygenases, decarboxylases, and CoA ligases are likely involved. researchgate.netresearchgate.netsemanticscholar.orgnih.gov
Enzyme Characterization: What are the specific enzymes responsible for its metabolism? Future work should involve the isolation, purification, and characterization of these enzymes to understand their substrate specificity, kinetics, and reaction mechanisms.
A hypothetical metabolic grid for β,2-Dihydroxybenzenepropanoic Acid could be constructed and tested, outlining potential intermediates and enzymatic steps.
Table 1: Hypothetical Enzymatic Steps in the Metabolism of β,2-Dihydroxybenzenepropanoic Acid
| Reaction Step | Enzyme Class | Potential Substrate | Potential Product |
|---|---|---|---|
| Ring Hydroxylation | Monooxygenase | β-Hydroxybenzenepropanoic Acid | β,2-Dihydroxybenzenepropanoic Acid |
| Ring Cleavage | Dioxygenase | β,2-Dihydroxybenzenepropanoic Acid | Open-chain aliphatic acid |
| Decarboxylation | Decarboxylase | β,2-Dihydroxybenzenepropanoic Acid | 2-(2-hydroxyethyl)phenol |
| Side-chain Oxidation | Dehydrogenase | β,2-Dihydroxybenzenepropanoic Acid | 2-Hydroxy-β-oxobenzenepropanoic Acid |
In-Depth Mechanistic Studies of Biological Activities in Defined Model Systems
Preliminary evidence suggests that dihydroxyphenylpropanoic acids possess various biological activities, including antioxidant and anti-inflammatory properties. healthmatters.iomdpi.comnih.gov However, the precise mechanisms of action for the β,2-isomer are yet to be determined. Future research should employ defined model systems to investigate these activities at a molecular level.
Areas for investigation include:
Antioxidant Mechanisms: Does β,2-Dihydroxybenzenepropanoic Acid act as a free radical scavenger, a metal chelator, or does it influence the activity of antioxidant enzymes? nih.govresearchgate.netfrontiersin.org In vitro assays such as DPPH, ABTS, and ORAC can provide initial insights. frontiersin.org
Anti-inflammatory Effects: In cell culture models, does this compound modulate inflammatory pathways such as NF-κB signaling or the production of cytokines?
Enzyme Inhibition: Could β,2-Dihydroxybenzenepropanoic Acid be an inhibitor of key enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases?
These studies will be crucial for understanding the therapeutic potential of this compound.
Table 2: Potential In Vitro Assays for Biological Activity Screening
| Biological Activity | Model System | Assay Principle | Endpoint Measured |
|---|---|---|---|
| Antioxidant | Acellular | DPPH radical scavenging | Decrease in absorbance |
| Anti-inflammatory | Macrophage cell line | LPS-induced nitric oxide production | Nitrite concentration |
| Anticancer | Cancer cell line | MTT assay | Cell viability |
| Enzyme Inhibition | Purified enzyme | Inhibition of COX-2 activity | Prostaglandin E2 levels |
Development of Novel Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate detection and quantification of β,2-Dihydroxybenzenepropanoic Acid in complex biological and environmental samples is essential for understanding its distribution and function. A significant challenge is the differentiation of this compound from its isomers, such as 2,3- and 3,4-Dihydroxybenzenepropanoic acid. nih.gov Future research should focus on developing more sensitive and selective analytical methods.
Potential advancements include:
Advanced Chromatographic Separations: The development of novel stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC) could improve the resolution of isomeric forms. mdpi.comchula.ac.thcabidigitallibrary.org
Mass Spectrometry-Based Approaches: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) can provide detailed structural information for unambiguous identification. mdpi.com
Spectroscopic Techniques: Techniques like nuclear magnetic resonance (NMR) spectroscopy will be invaluable for the structural elucidation of the pure compound and its metabolites. mdpi.com
These methods will be critical for pharmacokinetic studies and for monitoring the compound in various matrices.
Exploration of Stereoisomeric Effects on Metabolic Fate and Biological Functions
The presence of a chiral center at the β-carbon of the propanoic acid side chain means that β,2-Dihydroxybenzenepropanoic Acid can exist as two stereoisomers (enantiomers). It is well-established in pharmacology and biochemistry that stereochemistry can have a profound impact on biological activity and metabolic fate. nih.govnih.govacs.orgmdpi.commdpi.com
Future research should address the following:
Stereoselective Synthesis and Separation: The development of methods for the stereoselective synthesis or chiral separation of the (R)- and (S)-enantiomers of β,2-Dihydroxybenzenepropanoic Acid is a prerequisite for studying their individual properties.
Differential Biological Activity: The two enantiomers should be tested separately in the biological assays described in section 6.2 to determine if their activities are stereospecific.
Stereoselective Metabolism: The metabolic pathways and the enzymes involved may exhibit stereoselectivity, leading to different metabolic profiles for each enantiomer.
Understanding the role of stereoisomerism will be crucial for any potential therapeutic or biotechnological applications of β,2-Dihydroxybenzenepropanoic Acid.
Q & A
Q. What are the optimal synthetic routes for beta,2-Dihydroxybenzenepropanoic Acid to ensure high yield and purity?
- Methodological Answer : Synthesis can be achieved via esterification of dihydroxybenzene derivatives followed by carboxylation. For instance, acylation of phenolic substrates with propionyl chloride under anhydrous conditions (e.g., using HCl as a catalyst) yields intermediates, which are hydrolyzed under acidic conditions (pH 1–2) to produce the target compound . Purification via recrystallization or high-performance liquid chromatography (HPLC) with C18 columns ensures high purity (>98%), as validated by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.4–3.1 ppm for propanoic acid side chain) and FT-IR (broad O-H stretch at 3200–3500 cm⁻¹, C=O at 1700 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reverse-phase column (e.g., Agilent ZORBAX SB-C18) and mobile phase (acetonitrile:water, 70:30 v/v) .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (temperature, pH, solvent ratios) and employ process analytical technology (PAT) for real-time monitoring. Statistical tools like Design of Experiments (DoE) optimize conditions, while quality control protocols (e.g., LC-MS for each batch) ensure consistency .
Advanced Research Questions
Q. What experimental designs are suitable for studying the stereochemical effects of this compound on biological activity?
- Methodological Answer :
- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers. Compare bioactivity of (R)- and (S)-isomers in cell-based assays (e.g., antioxidant activity via DPPH radical scavenging) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze enantiomer interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) .
Q. How can contradictory data on the compound’s antioxidant efficacy across different assay models be resolved?
- Methodological Answer :
- Assay-Specific Factors : Control variables such as pH (e.g., DPPH assay vs. FRAP assay) and solvent polarity. Use standardized reference compounds (e.g., ascorbic acid) for calibration .
- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for heterogeneity via I² statistics .
- Mechanistic Validation : Combine in vitro assays with in vivo models (e.g., zebrafish oxidative stress models) to confirm dose-response relationships .
Q. What strategies address clustered data in longitudinal studies of this compound’s pharmacokinetics?
- Methodological Answer :
- Mixed-Effects Models : Account for repeated measures within subjects by including random intercepts for individual variability. Software like R (lme4 package) or SAS (PROC MIXED) can implement this .
- Bootstrap Resampling : Validate parameter estimates (e.g., half-life, Cmax) by generating 1,000 simulated datasets to assess confidence intervals .
Q. How can researchers design experiments to evaluate synergistic effects between this compound and other phenolic acids?
- Methodological Answer :
- Isobolographic Analysis : Determine additive, synergistic, or antagonistic interactions by comparing experimental dose-response curves to theoretical additive models .
- High-Throughput Screening : Use microplate assays (e.g., 96-well format) to test combinatorial ratios (e.g., 1:1, 1:3) against cancer cell lines (e.g., MCF-7), with viability measured via MTT assay .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Answer :
- Probit Analysis : Fit sigmoidal curves to determine LD₅₀ values.
- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits (BMDL) for regulatory thresholds using EPA BMDS software .
- Survival Analysis : Kaplan-Meier curves and Cox proportional hazards models for time-to-event data (e.g., mortality in animal studies) .
Q. How can researchers ensure data reliability in studies involving this compound?
- Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC, NMR, and bioassays).
- Blinding : Implement double-blind protocols in bioactivity assays to reduce bias.
- Replication : Conduct independent replicates (n ≥ 3) and report mean ± SEM .
Ethical and Regulatory Compliance
Q. What ethical standards apply to preclinical studies involving this compound?
Q. Tables for Reference
| Analytical Parameters for this compound |
|---|
| Parameter |
| Melting Point |
| LogP (Octanol-Water) |
| UV λmax |
| Synergistic Ratios in Antioxidant Assays |
|---|
| Combination |
| With Caffeic Acid (1:1) |
| With Ferulic Acid (1:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
